N-methyl-1-pyrazin-2-ylpropan-2-amine

Descripción

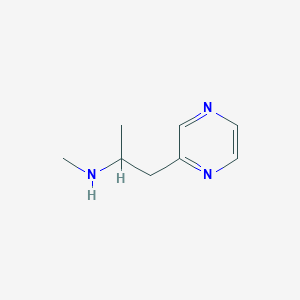

Structure

2D Structure

Propiedades

IUPAC Name |

N-methyl-1-pyrazin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYOKRJDUQGDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586314 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937642-61-0 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrazine Ring Functionalization and Side Chain Introduction

Direct alkylation or substitution on the pyrazine ring at the 2-position is commonly achieved via nucleophilic substitution or metal-catalyzed cross-coupling reactions starting from 2-halopyrazines.

A representative synthetic route involves:

- Starting with 2-halopyrazine (e.g., 2-chloropyrazine),

- Nucleophilic substitution with a suitable amine or amine precursor bearing the propan-2-amine moiety,

- Subsequent N-methylation to yield the target compound.

Use of Primary Amines and Electrophilic Amination

Recent research (2021) has introduced a method for preparing N-substituted pyrazoles directly from primary aliphatic amines under mild conditions without inorganic reagents. This method involves reacting primary amines with diketones and an electrophilic amination reagent, allowing the formation of N-alkyl pyrazoles.

Key features:

- Mild reaction conditions (ambient to moderate temperatures),

- Use of commercially available reagents,

- Avoidance of metal catalysts,

- Short reaction times,

- Applicability to a broad range of N-substituents.

Though this method is demonstrated mainly for pyrazoles, it provides a conceptual basis for synthesizing N-methyl-1-pyrazin-2-ylpropan-2-amine analogs by adapting the amination step to pyrazine derivatives.

Multi-Step Synthesis via Carbamate Intermediates

A patented method for related 2-methyl-1-substituted phenyl-2-propanamine compounds involves:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of substituted benzyl chloride with isobutyronitrile under organic base at -78°C to 0°C | Organic base (e.g., lithium diisopropylamide), solvents like THF, dioxane, toluene, or hexane | Forms 2-methyl-1-substituted phenyl-2-butyronitrile intermediate |

| 2 | Hydrolysis of nitrile to corresponding acid at 80°C–220°C | Base in solvent | Produces 2-methyl-1-substituted phenyl-2-butyric acid |

| 3 | Reaction with diphenylphosphoryl azide and benzyl alcohol at 40°C–120°C | Weak base present | Forms carbamic acid benzyl ester intermediate |

| 4 | Catalytic hydrogenation at room temperature | Catalyst in solvent (methanol, ethanol, THF, toluene) | Yields final 2-methyl-1-substituted phenyl-2-propanamine |

This method, while specifically for phenyl derivatives, can be adapted for pyrazinyl analogs by substituting the phenyl group with pyrazin-2-yl, enabling synthesis of this compound.

Comparative Data Table of Key Preparation Parameters

Research Findings and Optimization Notes

- The electrophilic amination method requires careful control of reagent addition order and temperature to achieve reproducible yields.

- Minor variations in temperature and reagent equivalents can moderately affect yields but the reaction tolerates some impurities such as water or weak acids/bases.

- The carbamate intermediate method benefits from choice of organic base (e.g., lithium diisopropylamide, n-butyllithium) and solvent to optimize intermediate formation.

- Catalytic hydrogenation is critical in the final step for amine liberation and must be optimized to avoid over-reduction or side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N-methyl-1-pyrazin-2-ylpropan-2-amine can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

Oxidation: Formation of N-methyl-1-pyrazin-2-ylpropan-2-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyrazine compounds.

Aplicaciones Científicas De Investigación

Anticancer Research

N-methyl-1-pyrazin-2-ylpropan-2-amine has potential applications in cancer therapy, particularly in targeting adenosine receptors. Research indicates that compounds with similar structures can modulate pathways associated with cancer progression, such as the DNA damage response . The compound may serve as a lead in the development of new therapeutics for various cancers, including non-small cell lung cancer and renal cell carcinoma .

Neuropharmacology

The compound's interaction with adenosine receptors also positions it as a candidate for treating neurological disorders. Studies have shown that pyrazine derivatives can influence neuroprotective pathways, suggesting that this compound could be explored for conditions such as epilepsy and cognitive impairments .

Material Science

In material science, compounds like this compound may be utilized in the synthesis of novel materials with unique electronic properties. Research into related derivatives has shown promise in developing materials for electronic applications due to their electronic structure and stability .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-methyl-1-pyrazin-2-ylpropan-2-amines, comparisons can be made with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpyrazine | Methyl group on pyrazine | Commonly found in food flavors; less complex |

| 1-(Pyrazin-2-Yl)propan-2-Amine | Lacks methyl substitution on nitrogen | More basic properties; potential for different reactivity |

| 1-(Pyrazinyl)ethanamine | Ethane instead of propan group | Different steric hindrance affecting biological activity |

This table illustrates how the specific structural features of N-methyl-1-pyrazin-2-yloxypropan-amines contribute to its unique properties and potential applications.

Case Studies and Research Findings

While direct studies on N-methyl-1-pyrazin-2-yloxypropan-amines are sparse, related research provides a framework for understanding its potential:

- Adenosine Receptor Targeting : A study demonstrated that compounds targeting adenosine receptors showed significant anticancer activity, suggesting that N-methyl derivatives could exhibit similar effects .

- Antimicrobial Efficacy : A series of pyrazine derivatives were evaluated for antimicrobial activity, showing promising results against various pathogens, which could be extrapolated to N-methyl derivatives .

- Material Properties : Research into pyrazine-based materials indicated favorable electronic properties that could be harnessed for advanced material applications .

Mecanismo De Acción

The mechanism of action of N-methyl-1-pyrazin-2-ylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-1-pyrazin-2-ylpropan-2-amine can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogs and Key Properties

Substituent Effects and Functional Differences

- Heterocycle Influence : Pyrazine (target compound) vs. pyrimidine or pyridine alters electron distribution and hydrogen-bonding capacity. Pyrazine’s two nitrogen atoms enhance polarity compared to pyridine’s single nitrogen.

- Ethoxy (C₇H₁₁N₃O ): Improves solubility in polar solvents but may reduce metabolic stability. Piperazine (C₉H₁₄N₆ ): Introduces basicity and conformational flexibility, favorable for binding to biological targets.

Research Findings and Trends

Bioactivity : Thiazole-pyrazole hybrids (e.g., ) exhibit antimicrobial activity, while pyrazine derivatives are explored for CNS targets due to their blood-brain barrier permeability.

Electronic Properties : Pyrazine’s electron-deficient ring may enhance π-π stacking in material science applications compared to pyridine analogs.

Synthetic Accessibility : Compounds like (5-ethoxypyrazin-2-yl)methanamine are prioritized as building blocks due to straightforward functionalization.

Actividad Biológica

N-methyl-1-pyrazin-2-ylpropan-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis methods, and relevant research findings, including data tables and case studies.

This compound is synthesized through a series of chemical reactions involving pyrazine derivatives. The typical synthesis involves:

- Starting Materials : Pyrazine and 2-bromo-1-phenylpropan-1-one.

- Methylation : Methylation of pyrazine using methyl iodide in the presence of a base (e.g., potassium carbonate).

- Amine Formation : Reaction of N-methylpyrazine with 2-bromo-1-phenylpropan-1-one using a reducing agent (e.g., sodium borohydride) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against Mycobacterium tuberculosis (M.tb), which is crucial for developing new antitubercular agents. The compound's minimum inhibitory concentration (MIC) values were assessed, showing promising results .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines. The compound exhibited low cytotoxicity, with IC50 values indicating minimal adverse effects on human cells, making it a potential candidate for further therapeutic development .

Table 1: Antimicrobial Activity Against M.tb

| Compound | MIC (µM) | Activity |

|---|---|---|

| N-methyl-1-pyrazin-2-ylpropan-2-am | ≤21.25 | Significant activity against M.tb |

| Control Compound | >100 | No significant activity |

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Cytotoxicity Level |

|---|---|---|---|

| N-methyl-1-pyrazin-2-ylpropan-2-am | Vero Cells | >375 | Low |

| Standard Drug | Various | ≤50 | High |

Case Studies

A recent study focused on the structure–activity relationship (SAR) of various pyrazine derivatives, including N-methyl-1-pyrazin-2-ylpropan-2-amines, highlighting their potential as antitubercular agents. The study found that modifications to the pyrazine ring significantly influenced the biological activity and stability of these compounds in vitro .

Another investigation explored the use of hybrid compounds combining pyrazine and triazole scaffolds, revealing that certain derivatives exhibited enhanced antimicrobial properties compared to their parent compounds. This emphasizes the importance of structural modifications in optimizing biological activity .

Q & A

Q. What safety protocols are critical when handling intermediates with hazardous byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.